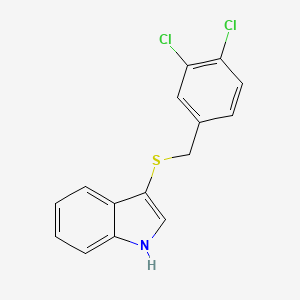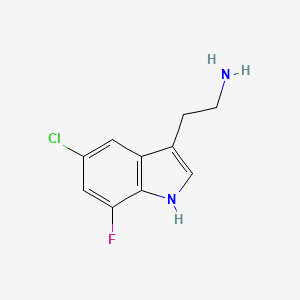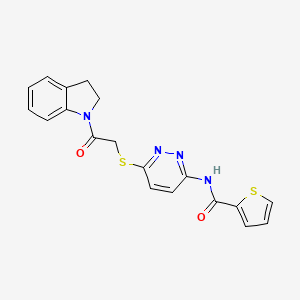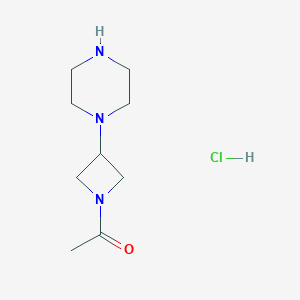
5-bromo-2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-bromo-2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide" is a chemically synthesized molecule that likely belongs to the class of benzenesulfonamides. This class of compounds has been studied for various biological activities, including their potential as carbonic anhydrase inhibitors and their cytotoxic properties against tumor cells. For instance, a series of new benzenesulfonamides with substitutions at the phenyl ring have been synthesized and evaluated for their anti-tumor activities and enzyme inhibition capabilities .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the formation of key intermediates from substituted benzaldehydes, followed by reactions with hydrazinobenzenesulfonamide to yield the final sulfonamide compounds . Although the specific synthesis route for the compound is not detailed in the provided papers, it can be inferred that a similar synthetic strategy may be employed, involving the introduction of substituents such as bromine, ethoxy, and fluorophenyl groups to the benzenesulfonamide core.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The crystal structure of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, reveals π-π interactions and hydrogen-bonding interactions that contribute to the formation of a three-dimensional network in the crystal lattice . These interactions are crucial for the stability and packing of the molecules in the solid state.
Chemical Reactions Analysis
Benzenesulfonamides can undergo a variety of chemical reactions, depending on the nature of the substituents present on the benzene ring. The reactivity of these compounds is influenced by the electron-withdrawing or electron-donating effects of the substituents, which can affect the nucleophilicity of the sulfonamide nitrogen and the overall chemical stability of the molecule. The specific chemical reactions that "5-bromo-2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide" may undergo are not described in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and stability, are determined by the nature of the substituents on the benzene ring and the overall molecular structure. The presence of polar groups like sulfonamide can enhance the solubility in polar solvents, while the introduction of bulky or hydrophobic groups can affect the compound's solubility in non-polar solvents. The compound's crystal structure, as seen in related benzenesulfonamides, suggests that intermolecular interactions play a significant role in determining its physical properties .
Scientific Research Applications
Pharmacokinetic Properties and Metabolic Pathways
Research on similar sulfonamide compounds has highlighted their pharmacokinetic properties and metabolic pathways, which are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds. For instance, studies have developed sensitive methods for determining the concentrations of similar compounds and their metabolites in plasma and tissues, which are essential for pharmacokinetic studies. These methods facilitate the understanding of how such compounds are processed in the body and their potential bioavailability and therapeutic efficacy N. Ohashi, S. Nakamura, M. Yoshikawa, 1999.
Mechanisms of Action
Understanding the mechanisms of action of these compounds is pivotal for their scientific research applications. Studies have investigated their role as antagonists for specific receptors, such as endothelin receptors, highlighting their potential therapeutic applications in treating conditions like subarachnoid hemorrhage-induced cerebral vasospasm M. Zuccarello, G. B. Soattin, A. Lewis, V. Breu, H. Hallak, R. Rapoport, 1996. These insights are crucial for directing future research towards therapeutic areas where these compounds could be most beneficial.
Potential Therapeutic Applications
Research has also explored the potential therapeutic applications of similar sulfonamide compounds, particularly in the context of neuropsychopharmacology and the treatment of CNS disorders. For example, the role of orexin-1 receptor mechanisms in compulsive food consumption and binge eating models has been examined, suggesting potential applications in treating eating disorders L. Piccoli, M. M. Bonaventura, C. Cifani, Vivian J. A. Costantini, M. Massagrande, D. Montanari, Prisca Martinelli, M. Antolini, R. Ciccocioppo, M. Massi, E. Merlo-Pich, R. Fabio, M. Corsi, 2012. This highlights the versatility of sulfonamide compounds in addressing a range of health issues beyond their traditional applications.
properties
IUPAC Name |
5-bromo-2-ethoxy-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrFN3O4S/c1-2-28-18-9-5-15(21)13-19(18)30(26,27)23-11-12-29-20-10-8-17(24-25-20)14-3-6-16(22)7-4-14/h3-10,13,23H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPISDANPIFDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-8-(furan-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3019850.png)
![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3019851.png)


![3-chloro-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B3019856.png)


![2-(2-chloro-4-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3019860.png)
![3-[(3-Chlorophenyl)methyl]piperidin-2-one](/img/structure/B3019861.png)
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B3019862.png)
![5-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B3019865.png)
![dimethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3019868.png)
